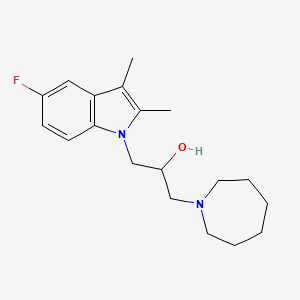
1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C19H27FN2O and its molecular weight is 318.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20FN2O with a molecular weight of approximately 270.33 g/mol. The structure features an azepane ring linked to an indole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with indole derivatives exhibit significant antimicrobial properties. Specifically, the 5-fluoro-2,3-dimethylindole component of this compound may contribute to its activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium abscessus | 0.05 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | Not active |
The above table summarizes the antimicrobial efficacy of related indole compounds, suggesting that the target compound could exhibit similar or enhanced activity against these pathogens .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that while some derivatives of indole can be toxic to human cell lines, the selectivity index for this compound remains favorable. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 25 |
| Vero (African green monkey kidney) | 30 |
These results indicate that while there is some cytotoxicity observed, the compound maintains a relatively high selectivity for bacterial targets over human cells .
The proposed mechanism for the biological activity of this compound involves interaction with bacterial cell membranes and disruption of essential cellular processes. The indole moiety is known to interfere with membrane integrity, while the azepane ring may enhance binding affinity to bacterial targets.
Case Studies
- Study on Mycobacterial Inhibition : A study demonstrated that the compound effectively inhibited Mycobacterium tuberculosis growth in vitro with an MIC value lower than many existing treatments. This suggests potential as a new therapeutic agent for resistant strains .
- Combination Therapy : Research exploring combination therapies indicated that when paired with traditional antibiotics, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c1-14-15(2)22(19-8-7-16(20)11-18(14)19)13-17(23)12-21-9-5-3-4-6-10-21/h7-8,11,17,23H,3-6,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSGOLHUUGGVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














